

Validating the Crystal Structure of 2-Methyl-6-nitroaniline: A Comparative Crystallographic Guide

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Compound of Interest

Compound Name: 2-Methyl-6-nitroaniline

Cat. No.: B018888

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An in-depth analysis of the three-dimensional atomic arrangement of **2-Methyl-6-nitroaniline**, validated by single-crystal X-ray crystallography. This guide provides a comparative overview of its crystal structure with related nitroaniline derivatives, offering researchers and drug development professionals a comprehensive dataset for structural assessment.

The precise determination of the three-dimensional structure of a molecule is paramount in the fields of medicinal chemistry and materials science. X-ray crystallography stands as the definitive method for elucidating the atomic arrangement within a crystalline solid, providing crucial insights into intermolecular interactions, conformational preferences, and packing motifs. This guide presents the validation of the crystal structure of **2-Methyl-6-nitroaniline** and compares its crystallographic parameters with those of two isomeric and parent compounds: 2-Methyl-4-nitroaniline and 4-nitroaniline.

Performance Comparison: Crystallographic Data

The following table summarizes the key crystallographic parameters for **2-Methyl-6-nitroaniline** and its comparators, providing a quantitative basis for structural evaluation. The data has been sourced from the Cambridge Crystallographic Data Centre (CCDC).

Parameter	2-Methyl-6-nitroaniline	2-Methyl-4-nitroaniline	4-Nitroaniline
CCDC Number	601096	162581	112155
Chemical Formula	C ₇ H ₈ N ₂ O ₂	C ₇ H ₈ N ₂ O ₂	C ₆ H ₆ N ₂ O ₂
Formula Weight	152.15	152.15	138.12
Crystal System	Monoclinic	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /n	P2 ₁ /n
a (Å)	8.534(2)	7.996(2)	12.336(3)
b (Å)	7.234(2)	15.346(3)	6.024(2)
c (Å)	12.289(3)	6.138(1)	8.634(2)
α (°)	90	90	90
β (°)	109.33(3)	96.03(2)	91.45(2)
γ (°)	90	90	90
Volume (Å ³)	715.4(3)	754.4(3)	641.5(3)
Z	4	4	4
Calculated Density (g/cm ³)	1.413	1.338	1.432
R-factor (%)	4.3	5.2	3.6

Experimental Protocols

The determination of the crystal structures presented in this guide follows a standardized single-crystal X-ray diffraction methodology.

Synthesis and Crystallization

Single crystals of **2-Methyl-6-nitroaniline** and the comparator compounds suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution in an appropriate

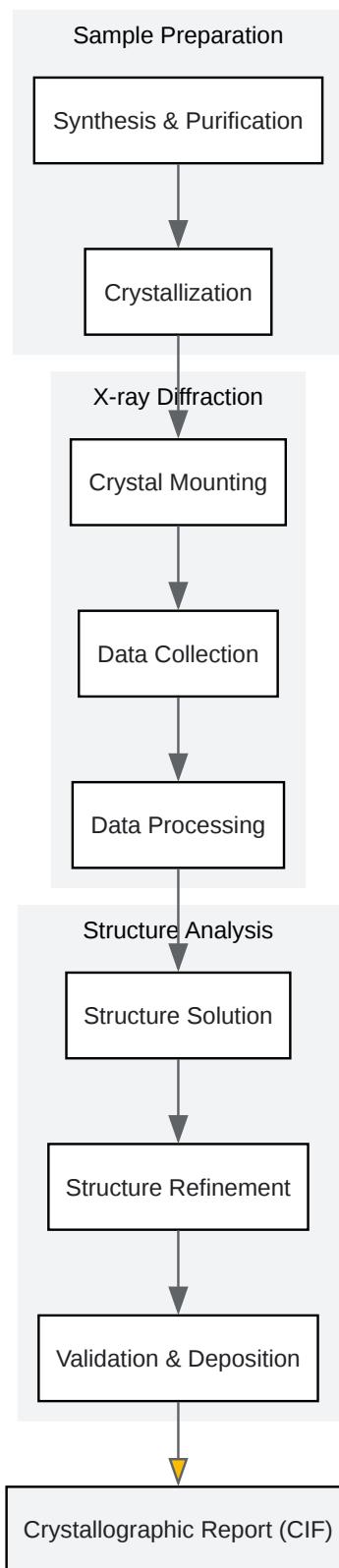
organic solvent, such as ethanol or acetone. The purity of the compound is crucial for obtaining high-quality crystals.

Data Collection and Structure Refinement

- Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a diffractometer. A monochromatic X-ray beam (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector. To minimize thermal vibrations, data collection is often performed at a low temperature (e.g., 100 K).
- Data Processing: The collected diffraction intensities are processed to yield a set of unique reflections. Corrections for factors such as Lorentz and polarization effects are applied.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson techniques to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, displacement parameters, and other structural parameters. The final R-factor is a measure of the agreement between the calculated and observed structure factors.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the validation of a small molecule crystal structure by X-ray crystallography.



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Workflow for single-crystal X-ray diffraction analysis.

This guide provides a foundational dataset and procedural outline for researchers working with **2-Methyl-6-nitroaniline** and related compounds. The comparative crystallographic data allows for a clear understanding of the structural nuances imparted by the positional isomerism of the methyl and nitro groups on the aniline scaffold.

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